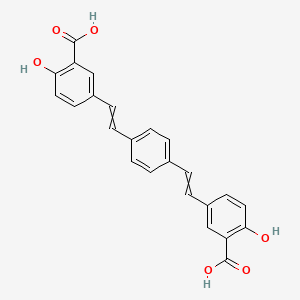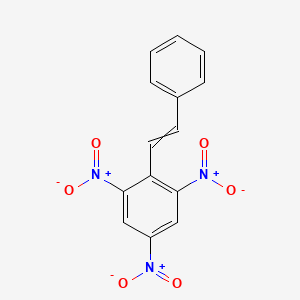
3-Chloroallyl phenyl sulfide (cis and trans)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroallyl phenyl sulfide (cis and trans) is an organic compound with the molecular formula C9H9ClS and a molecular weight of 184.689 g/mol . This compound is characterized by the presence of a phenyl group attached to a sulfide linkage, which is further connected to a 3-chloroallyl group. The compound exists in both cis and trans isomeric forms, which differ in the spatial arrangement of the substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloroallyl phenyl sulfide can be synthesized through the reaction of phenylthiol with 3-chloroallyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate ion formed from phenylthiol attacks the carbon atom of the 3-chloroallyl chloride, displacing the chloride ion .
Industrial Production Methods
Industrial production of 3-chloroallyl phenyl sulfide typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloroallyl phenyl sulfide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide at room temperature for sulfoxide formation; peroxy acids for sulfone formation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Phenyl sulfoxide and phenyl sulfone.
Substitution: Various substituted phenyl sulfides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloroallyl phenyl sulfide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-chloroallyl phenyl sulfide involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. This reactivity is exploited in organic synthesis to modify the structure of target molecules. Additionally, the sulfide group can be oxidized to sulfoxide and sulfone, which can further interact with biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroallyl phenyl sulfide: Similar structure but with the chloro group at a different position.
Phenyl methyl sulfide: Lacks the chloroallyl group.
Phenyl ethyl sulfide: Contains an ethyl group instead of the chloroallyl group.
Uniqueness
3-Chloroallyl phenyl sulfide is unique due to the presence of both the phenyl sulfide and 3-chloroallyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
59036-45-2 |
|---|---|
Formule moléculaire |
C9H9ClS |
Poids moléculaire |
184.69 g/mol |
Nom IUPAC |
[(E)-3-chloroprop-2-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H9ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ |
Clé InChI |
PZAMCTNORLOJBE-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)SC/C=C/Cl |
SMILES canonique |
C1=CC=C(C=C1)SCC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)



![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)





![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)


